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Compound of Interest |

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene
CAS No.: 5493-71-0
Cat. No.: B1602237
- 7

Executive Summary

2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-Chloro-4-nitrophenetole) is a
trisubstituted benzene derivative characterized by the interplay of strong electron-withdrawing
(nitro, chloro) and electron-donating (ethoxy) groups. It serves as a primary scaffold for the
production of 3-chloro-4-ethoxyaniline (3-chloro-p-phenetidine), a key building block in the
synthesis of azo dyes and tyrosine kinase inhibitors.

Property Data

IUPAC Name 2-Chloro-1-ethoxy-4-nitrobenzene
CAS Registry Number 5493-71-0

Molecular Formula CsHsCINOs

Molecular Weight 201.61 g/mol

Physical State Pale yellow crystalline solid
Melting Point 56—60 °C (typical for homologs)

Molecular Architecture & Electronic Analysis
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The reactivity of this molecule is dictated by the competing electronic effects of its three
substituents.

Electronic Effects

o Nitro Group (-NO:z at C4): A strong electron-withdrawing group (EWG) via both induction (-I)
and resonance (-M). It significantly deactivates the ring towards electrophilic attack but
activates the ring (specifically the C1 position) for nucleophilic aromatic substitution (SnAr).[1]

o Ethoxy Group (-OEt at C1): A strong electron-donating group (EDG) by resonance (+M),
which increases electron density at the ortho (C2, C6) and para (C4) positions. However, the
C4 position is occupied by the nitro group, creating a "push-pull" electronic system that
stabilizes the molecule but makes the C1-O bond susceptible to cleavage under harsh acidic
conditions.

o Chlorine Atom (-Cl at C2): Exhibits an electron-withdrawing inductive effect (-I) but a weak
electron-donating resonance effect (+M). Its position ortho to the ethoxy group introduces
steric strain, forcing the ethyl chain to adopt a specific conformation to minimize repulsion.

Structural Geometry

The nitro group typically lies coplanar with the benzene ring to maximize resonance
delocalization. However, the ortho-chlorine atom can induce a slight twist in the ethoxy group's
orientation, disrupting perfect planarity. This steric crowding at the C1-C2 interface is a critical
factor in the regioselectivity of downstream substitution reactions.

Synthesis Pathways[3][4][5][6][7]

Two primary routes exist for the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene. The
Nucleophilic Aromatic Substitution (SrAr) route is preferred for industrial scalability due to the
availability of 1,2-dichloro-4-nitrobenzene.

Route A: SnAr of 1,2-Dichloro-4-nitrobenzene (Industrial
Standard)

This method exploits the regioselectivity of SnAr. In 1,2-dichloro-4-nitrobenzene, the chlorine at
Clis para to the activating nitro group, while the chlorine at C2 is meta. Nucleophilic attack by
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ethoxide occurs exclusively at the activated C1 position.
e Reagents: 1,2-Dichloro-4-nitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.
o Mechanism: Addition-Elimination (Meisenheimer Complex).

o Regioselectivity: >99% substitution at C1 (para to NO2).

Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab
Scale)

A classic Williamson ether synthesis. While effective, it requires the pre-synthesis of the phenol
precursor.

o Reagents: 2-Chloro-4-nitrophenol, Ethyl lodide (Etl) or Diethyl Sulfate, Potassium Carbonate
(K2CO:3s), Acetone/DMF.

e Mechanism: Sn2 attack of the phenoxide anion on the ethyl halide.

Synthesis Workflow Diagram

Nucleophilic Attack ITTTTTTTTTTTTTTTTS
. . NaOEt / EtOH (Para to NO2) ! . 1

1,2-Dichloro-4-nitrobenzene |——— (SwAr Mechanism) : Meisenheimer Complex :\CI*>
_________________ 1

2-CHLORO-1-ETHOXY-
Sn2 Substitution 4-NITROBENZENE
. Et-1/ K2COs
2-Chloro-4-nitrophenol (Williamson Ether)

Figure 1: Convergent Synthesis Pathways for 2-Chloro-1-ethoxy-4-nitrobenzene

Click to download full resolution via product page

Figure 1: The SnAr route (blue) is favored for regioselectivity, targeting the chlorine para to the
nitro group.

Experimental Protocol: SnAr Synthesis

Objective: Synthesize 2-Chloro-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene.
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o Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux
condenser and Nz: inlet, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 volumes) to

generate Sodium Ethoxide in situ.

o Addition: Cool the solution to 0-5 °C. Add 1,2-dichloro-4-nitrobenzene (1.0 eq) portion-wise
to control the exotherm.

e Reaction: Warm the mixture to room temperature, then reflux for 4—6 hours. Monitor by TLC
(Hexane:Ethyl Acetate 8:2) or HPLC for the disappearance of starting material.

o Workup:

o Concentrate the ethanol under reduced pressure.

o Pour the residue into ice-water (50 volumes).

o The product will precipitate as a pale yellow solid.

o Filter and wash with cold water to remove NaCl and excess base.
 Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Reactivity Profile & Applications

The primary utility of 2-Chloro-1-ethoxy-4-nitrobenzene lies in its reduction to the
corresponding aniline.

Reduction to 3-Chloro-4-ethoxyaniline

The nitro group is selectively reduced to an amine while preserving the chloro and ethoxy
substituents. This aniline is a "masked" form of reactivity, often used in coupling reactions.

o Method A (Catalytic Hydrogenation): Hz, Raney Ni or Pt/C, MeOH. Note: Dehalogenation is a
risk; sulfided Pt/C is often used to prevent C-Cl cleavage.

o Method B (Béchamp Reduction): Fe powder, HCI (cat), Ethanol/Water. This is the classic,
robust method that avoids dehalogenation.
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Downstream Applications

The resulting amine (3-Chloro-4-ethoxyaniline) is a precursor for:

o Pharmaceuticals: Intermediate for tyrosine kinase inhibitors (e.g., Lapatinib analogs) where
the 3-chloro-4-alkoxy motif fits into hydrophobic pockets of enzymes.

e Agrochemicals: Synthesis of urea-based herbicides.

e Dyes: Coupling component for azo dyes, providing specific spectral shifts due to the chloro-
alkoxy substitution pattern.

Spectroscopic Characterization

The following data is derived from high-fidelity analogs (e.g., 2-chloro-4-nitroanisole) and
predicted shifts for the ethoxy group.

Proton NMR (*H NMR, 400 MHz, CDCIs)
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Position

Chemical Shift
(6, ppm)

Multiplicity

Coupling
Constant (J)

Assignment

H3

8.28

Doublet (d)

J=25Hz

Aromatic proton
ortho to NOz,
ortho to CI.
Highly
deshielded.

H5

8.17

Doublet of
Doublets (dd)

J=9.0,25Hz

Aromatic proton
ortho to NO2,

meta to Cl.

H6

7.02

Doublet (d)

J=9.0Hz

Aromatic proton
ortho to OEt.
Shielded by

resonance.

-OCHz2-

4.18

Quartet (q)

J=7.0Hz

Methylene
protons of the

ethoxy group.

-CHs

1.48

Triplet (1)

J=7.0Hz

Methyl protons of
the ethoxy group.

Infrared Spectroscopy (IR)

e 1520 cm~1, 1340 cm~1: N-O asymmetric and symmetric stretches (Nitro group).

e 1250 cm~1: C-O-C asymmetric stretch (Aryl alkyl ether).

e 1050 cm~1: C-Cl stretch.

e 3100 cm~t: C-H aromatic stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO~/K*) i.. [askfilo.com]
¢ 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

e 3. youtube.com [youtube.com]

e 4. 4-Ethoxyaniline | CBH11NO | CID 9076 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1-ethoxy-4-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602237#2-chloro-1-ethoxy-4-nitrobenzene-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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